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Introduction
AZD3839 is an orally available, brain-permeable small molecule that acts as a potent and

selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3]

BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of

the amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ)

peptides.[4][5] The accumulation and deposition of Aβ peptides in the brain are considered

critical events in the pathogenesis of Alzheimer's disease.[4] By inhibiting BACE1, AZD3839

aims to reduce the production of Aβ peptides, potentially offering a disease-modifying treatment

for Alzheimer's disease.[2][4] This document provides a comprehensive overview of the

preclinical pharmacology of AZD3839 free base, detailing its mechanism of action, in vitro and

in vivo potency, selectivity, and pharmacokinetic/pharmacodynamic relationships.

Mechanism of Action
AZD3839 is a reversible inhibitor of BACE1.[3] It binds to the active site of the enzyme,

preventing the cleavage of APP and thereby reducing the production of Aβ peptides, such as

Aβ1-40 and Aβ1-42.[1][3] The inhibition of BACE1 is a primary therapeutic target in Alzheimer's

disease research due to its pivotal role in the amyloid cascade.[5]

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and

the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase,
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which precludes the formation of Aβ.[5] In the amyloidogenic pathway, APP is sequentially

cleaved by BACE1 (β-secretase) and then by γ-secretase, resulting in the generation of Aβ

peptides.[5] AZD3839 specifically targets the initial step of the amyloidogenic pathway.
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Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data Summary
The preclinical pharmacological activity of AZD3839 has been characterized through a series of

in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity
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Target/Assay
Species/Syste
m

Parameter Value Reference(s)

BACE1
Recombinant

Human
Ki 26.1 nM [3][6][7]

sAPPβ release
Human SH-

SY5Y cells
IC50 16.7 nM [6][7]

Aβ40 production
Human SH-

SY5Y cells
IC50 4.8 nM [3][6][7]

Aβ40 production

Mouse

(C57BL/6)

primary cortical

neurons

IC50 50.9 nM [6][7]

Aβ40 production Mouse N2A cells IC50 32.2 nM [6][7]

Aβ40 production

Guinea pig

(Dunkin-Hartley)

primary cortical

neurons

IC50 24.8 nM [6][7]

BACE2
Recombinant

Human
Ki 372 nM [7]

Cathepsin D - Ki
>25 µM (>1000-

fold selective)
[2][4][7]

hERG CHO cells IC50 4.8 µM [6]

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy - Aβ Reduction
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Species
Dose &
Route

Compartme
nt

Max Aβ
Reduction
(%)

Time Point
Reference(s
)

Mouse

(C57BL/6)

80 µmol/kg

(approx. 38

mg/kg), p.o.

Brain ~30% (Aβ40) 1.5 h [7]

160 µmol/kg

(approx. 76

mg/kg), p.o.

Brain ~50% (Aβ40) 4.5 h [7]

100 µmol/kg

(approx. 47

mg/kg), p.o.

(twice daily

for 7 days)

Brain &

Plasma

Inhibition of

Aβ40

accumulation

7 days [3]

Guinea Pig

100 µmol/kg

(approx. 47

mg/kg), p.o.

Brain
~60-70%

(Aβ40)
- [1]

200 µmol/kg

(approx. 94

mg/kg), p.o.

Brain, CSF,

Plasma

Concentratio

n and time-

dependent

reduction

(Aβ40 &

Aβ42)

- [3]

Non-human

Primate

(Cynomolgus

)

5.5 µmol/kg,

i.v.
CSF

Significant

reduction

(Aβ40 &

Aβ42)

4.5 h [3][7]

20 µmol/kg,

i.v.
CSF

Significant

reduction

(Aβ40, Aβ42,

sAPPβ)

- [3][7]

p.o.: oral administration; i.v.: intravenous administration; CSF: cerebrospinal fluid.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used in the preclinical evaluation of

AZD3839.

BACE1 and BACE2 Enzyme Inhibition Assay (FRET)
Principle: A Fluorescence Resonance Energy Transfer (FRET) assay was used to measure

the enzymatic activity of recombinant human BACE1 and BACE2.[2][4][7]

Procedure:

The assay utilizes a substrate peptide containing a fluorescent donor and a quencher

molecule.

In its intact state, the quencher suppresses the fluorescence of the donor.

Upon cleavage by BACE1/2, the donor and quencher are separated, resulting in an

increase in fluorescence.

AZD3839 was incubated with the enzyme and substrate.

The concentration-dependent inhibition of the fluorescent signal was measured to

determine the Ki value.[2]

Cell-Based Assays for Aβ and sAPPβ Quantification
Cell Lines: Human neuroblastoma SH-SY5Y cells (wild-type or overexpressing APP), mouse

neuroblastoma N2A cells, and primary cortical neurons from mice and guinea pigs were

used.[2][6][7]

Procedure:

Cells were cultured under standard conditions.

Cells were treated with varying concentrations of AZD3839 for a specified period (e.g., 16

hours).[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/232226007_Discovery_of_AZD3839_a_Potent_and_Selective_BACE1_Inhibitor_Clinical_Candidate_for_the_Treatment_of_Alzheimer_Disease
https://pubmed.ncbi.nlm.nih.gov/23048024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.researchgate.net/publication/232226007_Discovery_of_AZD3839_a_Potent_and_Selective_BACE1_Inhibitor_Clinical_Candidate_for_the_Treatment_of_Alzheimer_Disease
https://www.researchgate.net/publication/232226007_Discovery_of_AZD3839_a_Potent_and_Selective_BACE1_Inhibitor_Clinical_Candidate_for_the_Treatment_of_Alzheimer_Disease
https://www.selleckchem.com/products/azd3839.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.selleckchem.com/products/azd3839.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cell culture medium was collected.

Levels of secreted Aβ40, Aβ42, and sAPPβ in the medium were quantified using specific

immunoassays, such as ELISA or Meso Scale Discovery (MSD)

electrochemiluminescence assays.

The concentration of AZD3839 that inhibited 50% of the Aβ or sAPPβ production (IC50)

was determined.

In Vivo Animal Studies
Animal Models: Wild-type C57BL/6 mice, Dunkin-Hartley guinea pigs, and cynomolgus

monkeys were used to assess the in vivo efficacy and pharmacokinetics of AZD3839.[2][3][7]

Dosing: AZD3839 was administered either orally (p.o.) via gavage or intravenously (i.v.).[3][6]

Doses and administration schedules varied depending on the species and the objective of

the study.

Sample Collection: At various time points after dosing, samples of blood (for plasma),

cerebrospinal fluid (CSF), and brain tissue were collected.[2][4]

Bioanalysis:

Concentrations of AZD3839 in plasma, CSF, and brain homogenates were determined

using a validated analytical method, such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Concentrations of Aβ40 and Aβ42 in the same matrices were quantified using specific

immunoassays.

Data Analysis: The relationship between AZD3839 concentrations (pharmacokinetics, PK)

and the reduction in Aβ levels (pharmacodynamics, PD) was analyzed to establish a PK/PD

model.[4]
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Caption: General workflow for preclinical in vivo studies.
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Pharmacokinetics and Brain Penetration
AZD3839 is characterized as a brain-permeable inhibitor.[1] Preclinical studies in mice and

guinea pigs demonstrated a good correlation between the free concentrations of AZD3839 in

plasma and the brain, indicating unrestricted access to the central nervous system (CNS).[7]

Following oral administration in mice, AZD3839 concentrations in the brain increased rapidly.[7]

The compound exhibited dose- and time-dependent reductions of Aβ in plasma, brain, and

CSF across multiple species, confirming target engagement in the relevant compartments.[2][4]

However, in preclinical animal models, a plateau effect was observed, with maximal Aβ40

reduction reaching approximately 60-70%.[1]

Safety and Tolerability
Preclinical safety pharmacology studies were conducted as part of the development of

AZD3839. While detailed preclinical toxicology findings are not extensively published, the

clinical development of AZD3839 was discontinued.[1] This decision was based on the

observation of a dose-related prolongation of the QTcF interval in healthy volunteers during a

single ascending dose study.[1]

Conclusion
AZD3839 is a potent and selective BACE1 inhibitor that effectively crosses the blood-brain

barrier and reduces the levels of amyloid-beta peptides in the brain, CSF, and plasma in

multiple preclinical species.[2][7] The comprehensive in vitro and in vivo data demonstrate clear

proof of mechanism and target engagement. The pharmacokinetic and pharmacodynamic

analyses support its potential as a disease-modifying agent for Alzheimer's disease.[4]

However, safety findings related to QT prolongation in clinical trials led to the discontinuation of

its development.[1] The preclinical data package for AZD3839 remains a valuable reference for

the development of BACE1 inhibitors and for understanding the translation of preclinical

findings to the clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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